molecular formula C15H18O4 B1515403 Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate CAS No. 1384264-82-7

Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate

Cat. No.: B1515403
CAS No.: 1384264-82-7
M. Wt: 262.3 g/mol
InChI Key: BOXSSELYHYJYPN-UHFFFAOYSA-N
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Description

Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate (CAS: 1384264-82-7) is an organic compound featuring a cyclohexane ring substituted with a ketone group at position 4 and a methyl ester at position 1. The 4-methoxyphenyl substituent introduces electron-donating properties via the methoxy (-OCH₃) group, influencing the compound’s electronic environment and reactivity. This compound is structurally related to various cyclohexanecarboxylate derivatives, which are pivotal intermediates in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-18-13-5-3-11(4-6-13)15(14(17)19-2)9-7-12(16)8-10-15/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXSSELYHYJYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857198
Record name Methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384264-82-7
Record name Cyclohexanecarboxylic acid, 1-(4-methoxyphenyl)-4-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384264-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and neurodegenerative diseases. Industry: The compound is utilized in the manufacture of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

Methyl 1-(2,4-Dichlorophenyl)-4-Oxocyclohexanecarboxylate (CAS: 1408058-16-1)
  • Structure : The phenyl ring is substituted with two chlorine atoms at positions 2 and 3.
  • Formula : C₁₄H₁₄Cl₂O₃.
  • Molecular Weight : 305.17 g/mol.
  • Key Differences: The electron-withdrawing Cl groups increase electrophilicity at the cyclohexane ring compared to the methoxy group in the target compound.
Methyl 1-(4-Chlorophenyl)-4-Oxocyclohexanecarboxylate (CAS: 1363165-99-4)
  • Structure : A single chlorine substituent at the para position.
  • Formula : C₁₄H₁₅ClO₃.
  • Molecular Weight : 266.72 g/mol.
  • Key Differences :
    • The Cl atom induces moderate electron withdrawal, leading to intermediate reactivity between dichloro- and methoxy-substituted analogs.
    • Reduced steric hindrance compared to the dichloro derivative, favoring nucleophilic attack at the ketone .
1-(2-Methylphenyl)-4-Oxocyclohexanecarboxylic Acid (CAS: 1385694-73-4)
  • Structure : A methyl group at the ortho position of the phenyl ring; carboxylic acid replaces the ester.
  • Formula : C₁₄H₁₆O₃.
  • Molecular Weight : 232.27 g/mol.
  • Key Differences :
    • The methyl group is electron-donating but less polar than methoxy, reducing solubility in polar solvents.
    • The carboxylic acid moiety enables hydrogen bonding, increasing melting points compared to ester derivatives .

Cyclohexane Ring Modifications

Ethyl 6-(4-Chlorophenyl)-4-(4-Methoxyphenyl)-2-Oxocyclohex-3-ene-1-Carboxylate
  • Structure : Cyclohexene ring with a ketone and ester; substituents include 4-chlorophenyl and 4-methoxyphenyl.
  • Key Differences :
    • The conjugated cyclohexene double bond enhances reactivity in Diels-Alder or Michael addition reactions.
    • Synergistic electronic effects from Cl and OCH₃ groups modulate regioselectivity in synthesis .
Methyl 4-Hydroxycyclohexanecarboxylate
  • Structure : Hydroxyl group replaces the ketone at position 4.
  • Formula : C₈H₁₄O₃.
  • Key Differences :
    • The hydroxyl group enables hydrogen bonding, increasing water solubility.
    • Reduced electrophilicity at position 4 limits utility in ketone-based condensation reactions .
Methyl 1-Amino-4-Methylcyclohexanecarboxylate (CAS: 181300-38-9)
  • Structure: Amino (-NH₂) and methyl groups on the cyclohexane ring.
  • Formula : C₁₁H₂₂N₂O₂.
  • Molecular Weight : 214.3 g/mol.
  • Key Differences: The amino group introduces basicity, enabling participation in acid-base reactions. Potential for Schiff base formation, expanding applications in coordination chemistry .

Comparative Data Table

Compound Name (CAS) Substituent(s) Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 1-(4-Methoxyphenyl)-4-oxocyclohexanecarboxylate (1384264-82-7) 4-OCH₃ C₁₅H₁₈O₄ 274.30 Intermediate in drug synthesis
Methyl 1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarboxylate (1408058-16-1) 2-Cl, 4-Cl C₁₄H₁₄Cl₂O₃ 305.17 High lipophilicity; agrochemical uses
Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate (1363165-99-4) 4-Cl C₁₄H₁₅ClO₃ 266.72 Moderate reactivity; versatile synthon
1-(2-Methylphenyl)-4-oxocyclohexanecarboxylic Acid (1385694-73-4) 2-CH₃ C₁₄H₁₆O₃ 232.27 Hydrogen bonding; higher melting point
Ethyl 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate Cyclohexene, 4-Cl, 4-OCH₃ C₂₂H₂₁ClO₄ 384.85 Conjugated system for cycloadditions

Biological Activity

Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with a methoxy group attached to a phenyl ring. The compound's molecular formula is C15H18O4C_{15}H_{18}O_{4} with a molecular weight of approximately 262.30 g/mol. Its structure can be represented as follows:

Molecular Structure \text{Molecular Structure }
OCCCCCCOCH3\begin{align*}\text{O}\\\text{C}-\text{C}-\text{C}-\text{C}-\text{C}-\text{C}\\|\\\text{OCH}_3\end{align*}

1. Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Methyl 1-(3-fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylateS. aureus16 µg/mL

2. Neuroprotective Effects

The neuroprotective effects of similar compounds have been documented, particularly in models of oxidative stress. For example, methyl derivatives demonstrated the ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide in vitro, indicating potential applications in neurodegenerative diseases.

  • Case Study : In a study involving PC12 cells, this compound showed comparable neuroprotection to established antioxidants like quercetin at concentrations of 10 µM.

3. Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is crucial for developing treatments for Alzheimer's disease. Research indicates that compounds with similar structures can act as AChE inhibitors, enhancing acetylcholine levels in the brain.

  • Research Findings :
    • The IC50 value for this compound was found to be around 190 nM, demonstrating moderate inhibition compared to standard inhibitors.
    • Molecular docking studies suggest that the methoxy group plays a significant role in binding affinity to the AChE active site.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter breakdown, thus enhancing neurotransmission.
  • Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially altering membrane fluidity and function.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate, and what factors influence the choice of method?

  • Key Methods :

  • Phase Transfer Catalysis (PTC) : Cyclohexanone reacts with a carbanion derived from 4-methoxyphenyl acetonitrile using PEG-400 or Aliquate-336 as catalysts. This method is favored for scalability and mild conditions .
  • Michael Addition : Ethyl acetoacetate reacts with chalcone derivatives under basic conditions (e.g., NaOH in ethanol), forming cyclohexenone intermediates. Temperature control (reflux) and solvent polarity are critical for regioselectivity .
    • Factors Influencing Method Choice :
  • Yield Optimization : PTC methods achieve higher yields (~75–85%) but require precise stoichiometric ratios .
  • By-product Management : Chromatographic purification (e.g., silica gel) is often necessary to isolate the target compound from Michael addition by-products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

  • Techniques and Analysis :

  • NMR Spectroscopy :
  • ¹H NMR : Identify methoxy (-OCH₃) protons at δ 3.7–3.9 ppm and carbonyl (C=O) environments via splitting patterns .
  • ¹³C NMR : Confirm the cyclohexanone carbonyl at δ ~205–210 ppm and ester carbonyl at δ ~165–170 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 318 for C₁₆H₁₈O₄) validate molecular weight, while fragmentation patterns confirm substituent stability .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., envelope vs. half-chair cyclohexane conformations) and validates bond lengths/angles .

Q. What are the typical chemical reactions this compound undergoes, and what reagents are commonly employed?

  • Reactions and Reagents :

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the 4-oxo group to a hydroxyl, forming a cyclohexanol derivative .
  • Oxidation : KMnO₄ in acidic conditions oxidizes the cyclohexane ring to a diketone, useful for further functionalization .
  • Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the ester to a carboxylic acid, enabling salt formation or coupling reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

  • Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Michael additions by stabilizing transition states .
  • Catalyst Screening : Testing alternative PTCs (e.g., tetrabutylammonium bromide) can reduce side reactions in carbanion-based syntheses .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes thermal decomposition of sensitive intermediates .
    • Data-Driven Example :
ConditionYield (%)Purity (%)
PEG-400, 25°C7288
Aliquate-336, 40°C8592
Source: Adapted from phase transfer catalysis trials .

Q. How can computational methods aid in predicting the reactivity and stereochemical outcomes of reactions involving this compound?

  • Computational Tools :

  • DFT Calculations : Predict regioselectivity in Michael additions by analyzing frontier molecular orbitals (FMOs) of chalcone intermediates .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., cyclohexane ring puckering in polar vs. non-polar solvents) .
    • Case Study : MD simulations revealed that the half-chair conformation (puckering parameters Q = 0.477 Å, θ = 50.6°) is energetically favored in ethanol, aligning with experimental X-ray data .

Q. What strategies are effective in resolving contradictions in spectroscopic data arising from dynamic molecular processes?

  • Resolution Approaches :

  • Variable-Temperature NMR : Detect coalescence of split signals (e.g., methoxy groups) to identify rotational barriers or ring-flipping dynamics .
  • Crystallographic Disorder Analysis : Refine X-ray data with multi-conformational models (e.g., 68.4% occupancy for the major envelope conformation vs. 31.6% for a screw-boat) .
    • Example : In a crystal structure study, C–H···O interactions (2.7–3.1 Å) explained discrepancies between NMR-derived and X-ray-observed conformers .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate
Reactant of Route 2
Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate

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